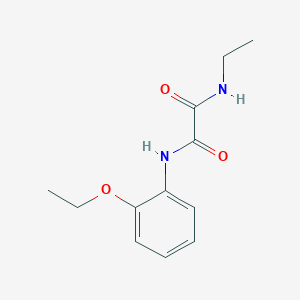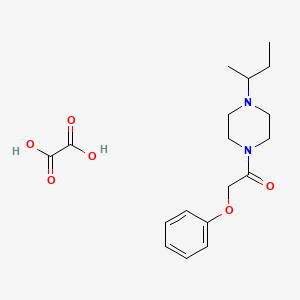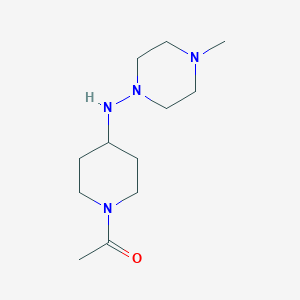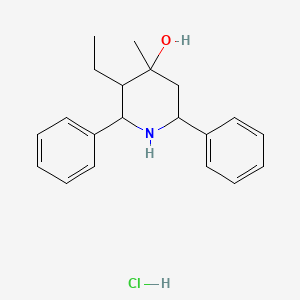![molecular formula C17H18N2O2 B5131214 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide](/img/structure/B5131214.png)
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide, also known as PEA, is a chemical compound that has gained attention in recent years due to its potential therapeutic effects. PEA is a natural endogenous fatty acid amide that has been found to have anti-inflammatory and analgesic properties.
作用机制
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide works by activating the peroxisome proliferator-activated receptor alpha (PPAR-alpha) pathway. This pathway is involved in regulating inflammation and pain. When 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide activates the PPAR-alpha pathway, it can reduce inflammation and pain signals in the body.
Biochemical and Physiological Effects
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta. 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide has also been found to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide has been shown to reduce oxidative stress and promote the production of neurotrophic factors.
实验室实验的优点和局限性
One advantage of using 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide in lab experiments is that it is a natural endogenous fatty acid amide, which means it is less likely to have adverse effects compared to synthetic compounds. Additionally, 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide is relatively easy to synthesize and purify. However, one limitation of using 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for research on 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide has been found to have neuroprotective effects and may help to reduce inflammation in the brain. Additionally, 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide may have potential as a treatment for depression and anxiety, as it has been found to have anxiolytic and antidepressant effects in animal studies. Further research is needed to fully understand the potential therapeutic effects of 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide and to develop effective treatment strategies.
Conclusion
In conclusion, 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide is a chemical compound that has gained attention in recent years due to its potential therapeutic effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential treatment option for conditions such as chronic pain, neuropathic pain, and inflammation. While there are still many unknowns about the mechanism of action of 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide, it has shown promise in numerous scientific studies. Future research on 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide may lead to the development of new treatments for a variety of conditions.
合成方法
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide can be synthesized through the reaction of phenylacetic acid with phenethylamine in the presence of acetic anhydride. The resulting product is then purified through recrystallization. This method has been used in various studies to produce 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide for research purposes.
科学研究应用
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential treatment option for conditions such as chronic pain, neuropathic pain, and inflammation.
属性
IUPAC Name |
2-phenyl-N-(1-phenylethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(15-10-6-3-7-11-15)18-17(21)19-16(20)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPKMRUKDCHOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5555434 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B5131144.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
acetate](/img/structure/B5131162.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5131163.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)

![2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5131186.png)

![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5131222.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)